XlogP Reduction and Predicted Solubility Enhancement
5‑Methoxy‑7‑benzofuranamine displays a computed XlogP of 1.6, which is 1.0 log unit lower than that of its regioisomer 7‑methoxy‑5‑benzofuranamine (LogP = 2.60) and the parent 5‑benzofuranamine (LogP = 2.60) [1][2]. This difference corresponds to a roughly 10‑fold lower predicted octanol/water partition coefficient, indicating substantially higher aqueous solubility and lower non‑specific tissue binding for the target compound .
| Evidence Dimension | Lipophilicity (computed XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.6 |
| Comparator Or Baseline | 7‑Methoxy‑5‑benzofuranamine (LogP = 2.60); 5‑Benzofuranamine (LogP = 2.60) |
| Quantified Difference | ΔLogP ≈ –1.0 (target more hydrophilic) |
| Conditions | Computed values from chem960.com and chemsrc.com databases; XlogP algorithm for target; LogP for comparators. |
Why This Matters
A 1‑log unit lower lipophilicity predicts markedly improved aqueous solubility and reduced phospholipidosis risk, which is critical for early‑stage lead optimisation and formulation development.
- [1] chem960.com. 5-Methoxy-7-benzofuranamine (104747‑05‑9) – XlogP = 1.6. View Source
- [2] chemsrc.com. 7‑Methoxy‑5‑benzofuranamine (937670‑51‑4) – LogP = 2.60480. View Source
